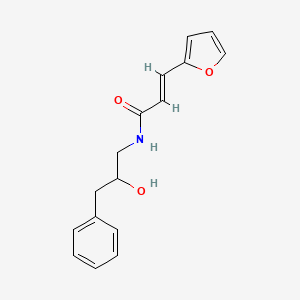

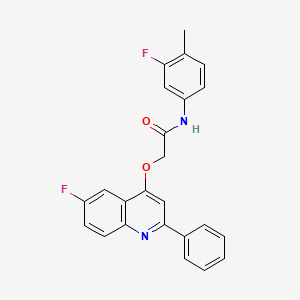

![molecular formula C19H13Cl2NO2 B2398165 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide CAS No. 400084-92-6](/img/structure/B2398165.png)

3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide (DCFPA) is a compound of considerable interest due to its potential applications in various scientific research areas. DCFPA is a synthetic compound with a wide range of biological activities, including the ability to inhibit certain enzymes, modulate gene expression, and regulate signal transduction pathways. DCFPA has been used in a number of studies to investigate its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Oxidative Cyclization Reactions : 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide can be studied in the context of oxidative cyclization reactions using manganese(III) acetate, exploring the synthesis of various furan and phenyl substituted compounds. (Burgaz et al., 2007)

Synthesis of Novel Compounds : It can be used to synthesize novel compounds like {4-[(2-alkoxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones with potential therapeutic applications. (Abbasi et al., 2019)

Biological and Medicinal Research

Anti-malarial Agent Development : Similar compounds have been developed as novel leads for anti-malarial agents, indicating potential research applications of 3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide in this area. (Wiesner et al., 2003)

Antimicrobial and Antitubercular Activity : The compound or its derivatives can be explored for antimicrobial and antitubercular activities, as seen in similar furyl-based compounds. (Bhoot et al., 2009)

Antipathogenic Activity : Research could also focus on the antipathogenic activities, especially against biofilm-forming bacteria, as demonstrated by related compounds with furyl groups. (Limban et al., 2011)

Photochemistry and Spectroscopy

Photochemistry Studies : Compounds containing the furyl group have been used in photochemistry studies, suggesting a possible application in understanding photochemical behaviors. (Karminski-Zamola & Jakopčić, 1981)

Spectroscopic Analysis : The furyl group in the compound can be utilized in spectroscopic studies to analyze the structural and electronic properties of novel compounds. (Heller et al., 1995)

properties

IUPAC Name |

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO2/c20-13-6-9-16(17(21)12-13)18-10-7-15(24-18)8-11-19(23)22-14-4-2-1-3-5-14/h1-12H,(H,22,23)/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRMPDQDWATQBQ-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2,4-dichlorophenyl)-2-furyl]-N-phenylacrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Ethylpent-1-yn-3-ylamino)methylidene]propanedinitrile](/img/structure/B2398087.png)

![4-oxo-N-phenethyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2398089.png)

![2-Chloro-N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]acetamide](/img/structure/B2398093.png)

![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2398102.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2398103.png)

![(7-Methoxy-1-benzofuran-2-yl)-[4-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2398104.png)